Product packaging for Metoprolol impurity 1(Cat. No.:CAS No. 150332-87-9)

Metoprolol impurity 1

Cat. No.: B8737240
CAS No.: 150332-87-9
M. Wt: 278.32 g/mol
InChI Key: UMNKDRAGADXPKA-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Pharmaceutical Sciences and Chemical Manufacturing

The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, essential for ensuring the safety and efficacy of medicinal products. oceanicpharmachem.compharmaffiliates.com Impurities are unwanted chemical substances that can be present in the active pharmaceutical ingredient (API) or the final drug product, and they offer no therapeutic benefit. oceanicpharmachem.comjpionline.org Their presence, even in trace amounts, can adversely affect the quality, safety, and stability of the pharmaceutical product. oceanicpharmachem.comcontractpharma.com

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines to manage and control these impurities. oceanicpharmachem.compharmuni.com These guidelines mandate the identification, quantification, and control of impurities to ensure that they are below established safety thresholds. pharmaffiliates.compharmuni.com Adherence to these standards is not only a regulatory requirement for market approval but also a fundamental ethical responsibility of pharmaceutical manufacturers to safeguard patient health. pharmaffiliates.comchemicea.com Effective impurity control prevents potential toxicity and ensures consistent drug efficacy, thereby maintaining the integrity and reliability of the final medicinal product. pharmuni.compharmacores.com

Overview of Metoprolol (B1676517) Synthesis and its Susceptibility to Impurity Formation

Metoprolol, a widely prescribed beta-blocker, is synthesized through a multi-step chemical process. rjptonline.orgpatsnap.com A common synthetic route involves the reaction of p-(2-methoxyethyl)phenol with an epoxide, followed by a reaction with isopropylamine (B41738). Impurities can be introduced or formed at various stages of this process. patsnap.comontosight.ai

The formation of impurities in Metoprolol can be attributed to several factors, including:

Side reactions: Unintended chemical reactions can occur alongside the main synthesis, leading to the formation of by-products. ontosight.ai

Incomplete reactions: If the starting materials or intermediates are not fully consumed, they may remain in the final product as impurities. ontosight.ai

Degradation: The API can degrade under certain conditions such as exposure to heat, light, or moisture, resulting in the formation of degradation products. pharmacores.comresearchgate.net

Raw material impurities: Impurities present in the starting materials or reagents can be carried through the synthesis process. contractpharma.com

Stress testing of Metoprolol has confirmed the generation of various degradation products under conditions of heat, humidity, acid/base hydrolysis, and oxidation. scienceopen.com For instance, the aryloxypropanolamine structure of Metoprolol is known to be susceptible to degradation, forming specific impurities. scienceopen.com The careful control of reaction conditions, purification of intermediates, and proper storage are therefore crucial to minimize the levels of impurities in the final Metoprolol product. ontosight.ai

Classification and General Impact of Process-Related and Degradation Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are broadly categorized based on their origin. The two primary classifications are process-related impurities and degradation impurities. pharmacores.com

Process-Related Impurities: These are substances that are formed or introduced during the manufacturing process of the API. pharmacores.com They include:

Starting materials and intermediates: Unreacted starting materials or intermediates that remain in the final product. moravek.com

By-products: Compounds formed from side reactions during the synthesis. moravek.com

Reagents, ligands, and catalysts: Chemicals used in the synthesis that are not completely removed during purification. moravek.com

Degradation Impurities: These impurities result from the chemical breakdown of the API over time due to exposure to environmental factors such as light, heat, or moisture. pharmacores.com Degradation can occur during manufacturing, storage, or even after the drug product has been formulated. oceanicpharmachem.com

The impact of these impurities on the API can be significant. They can potentially alter the drug's efficacy by interfering with its mechanism of action or reducing its potency. pharmacores.com Furthermore, some impurities may be toxic, posing a direct risk to patient safety. contractpharma.compharmacores.com The presence of impurities can also affect the stability of the API, potentially leading to a reduced shelf life. pharmacores.com Therefore, rigorous analytical testing and control strategies are essential to ensure the purity and quality of the API. globalpharmatek.com

Below is a table summarizing key information about Metoprolol and its impurity 1.

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
Metoprolol1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol51384-51-1C15H25NO3267.36 g/mol
Metoprolol impurity 1-150332-88-0C14H17FN2O2264.3 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19FN2O2 B8737240 Metoprolol impurity 1 CAS No. 150332-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150332-87-9

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propan-1-ol

InChI

InChI=1S/C15H19FN2O2/c16-12-2-3-13-14(10-12)20-17-15(13)11-4-7-18(8-5-11)6-1-9-19/h2-3,10-11,19H,1,4-9H2

InChI Key

UMNKDRAGADXPKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCO

Origin of Product

United States

Mechanistic Investigations of Metoprolol Impurity 1 Formation Pathways

Elucidation of Synthetic Route-Related Impurity Formation Mechanisms

The formation of the isomeric impurity resulting from Metoprolol (B1676517) Impurity 1 is intrinsically linked to the primary synthetic route of metoprolol itself. It is not a by-product of a side reaction in the traditional sense but rather the result of a contaminant in the starting material undergoing the same chemical transformations as the intended reactant.

By-product Generation during Metoprolol Synthesis

The most common synthesis of metoprolol begins with 4-(2-methoxyethyl)phenol (B22458). justia.comgoogle.comepo.org Metoprolol Impurity 1, 3-(2-methoxyethyl)phenol (B130074), is not generated during this process. Instead, it is introduced into the synthetic chain as a pre-existing impurity within the 4-(2-methoxyethyl)phenol raw material. If this starting material contains its positional isomer, 3-(2-methoxyethyl)phenol, both compounds will react in parallel, leading to the formation of metoprolol and its corresponding positional isomer impurity in the final product. daicelpharmastandards.com

Intermediates and Side Reactions Contributing to Impurity 1

The synthetic pathway that converts the starting material impurity into the final isomeric drug substance impurity mirrors the main metoprolol synthesis. The process typically involves two main steps:

Epoxidation: The phenolic starting material is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form a glycidyl (B131873) ether intermediate. epo.org

Amination: The resulting epoxide ring is opened by reaction with isopropylamine (B41738) to yield the final propanolamine (B44665) structure. justia.comgoogle.com

When 3-(2-methoxyethyl)phenol is present, it follows the identical reaction sequence, producing its own set of intermediates and a final isomeric impurity. The parallel reactions are detailed in the table below.

Reaction StageMain Metoprolol SynthesisIsomeric Impurity Formation Pathway
Starting Material 4-(2-methoxyethyl)phenol3-(2-methoxyethyl)phenol (this compound)
Step 1: Epoxidation Reacts with epichlorohydrin to form the intermediate 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene.Reacts with epichlorohydrin to form the intermediate 1-(2,3-epoxypropoxy)-3-(2-methoxyethyl)-benzene.
Step 2: Amination The intermediate reacts with isopropylamine to form Metoprolol.The intermediate reacts with isopropylamine to form the isomeric impurity 1-[3-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.

Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. Metoprolol has been subjected to extensive stress testing under conditions of oxidation, hydrolysis, and photolysis as per International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov Research indicates that this compound (3-(2-methoxyethyl)phenol) and its resulting metoprolol isomer are not formed as degradation products of metoprolol. The degradation of metoprolol involves the breakdown of the molecule into different chemical entities.

Oxidative Degradation Mechanisms and Kinetics

Metoprolol is highly susceptible to oxidative degradation. researchgate.netnih.gov The aryloxypropanolamine structure is prone to degradation through a radical-initiated oxidation pathway. This can result in the cleavage of the ether linkage, a primary degradation route.

Key Oxidative Degradation Product: A significant product formed under oxidative stress is 3-isopropylamino-1,2-propanediol, listed as Metoprolol Impurity N in the European Pharmacopoeia. synzeal.com This impurity is formed by the cleavage of the aromatic ether bond.

Other Pathways: Other oxidative mechanisms can involve modifications to the side chain or the aromatic ring. clinpgx.org

The table below summarizes findings from a study on metoprolol degradation using Advanced Oxidation Processes (AOPs), which rely on highly reactive hydroxyl radicals.

Condition (pH 6)Rate Constant (k/min-1)Half-life (t1/2/min)
UV Irradiation Only 0.183.76
UV with 10 mg·L-1 H2O2 0.551.26
UV with 30 mg·L-1 H2O2 1.140.61

Data from a study on photoinduced degradation of metoprolol. mdpi.com The addition of hydrogen peroxide (H₂O₂) significantly accelerates oxidative degradation by increasing the concentration of hydroxyl radicals.

Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral Conditions)

Hydrolytic stability testing reveals how a drug substance withstands acidic, alkaline, and neutral aqueous environments. Studies show that metoprolol exhibits significant degradation under acidic and basic conditions but remains stable under neutral and thermal stress. researchgate.netnih.gov While numerous degradation products have been detected via mass spectrometry following acid and base hydrolysis, their specific structures are complex and varied. researchgate.net Notably, metoprolol is reported to be exceptionally stable in neutral aqueous solution over long periods, indicating that hydrolysis is not a significant degradation pathway under these conditions. unito.it

Stress ConditionObservationReference
Acid Hydrolysis Extensive Degradation researchgate.netnih.gov
Alkaline Hydrolysis Extensive Degradation researchgate.netnih.gov
Neutral Hydrolysis Stable researchgate.netnih.gov
Thermal Stress Stable researchgate.netnih.gov

Summary of Metoprolol Stability under Various Stress Conditions.

Photolytic Degradation Pathways and Photostability

The photostability of metoprolol can vary depending on the experimental conditions. While some standard forced degradation studies report that metoprolol is stable to photolysis researchgate.netnih.gov, other research using specific light sources (e.g., UVC) and photocatalysts demonstrates that degradation can occur. mdpi.comnih.gov

Photo-induced degradation can proceed via two primary mechanisms:

Direct Photolysis: The molecule absorbs radiation, leading to excitation and photoreaction.

Indirect Photolysis: Reaction with hydroxyl radicals generated from UV-induced water hydrolysis or other present substances (like TiO₂ catalysts). nih.gov

Under photocatalytic conditions, the degradation of metoprolol can be extensive. One identified pathway involves the cleavage of the aryl ether C-O bond, which ironically regenerates the starting material, 4-(2-methoxyethyl)phenol (Metoprolol EP Impurity B). This intermediate is then further degraded into compounds like hydroquinone (B1673460) and eventually mineralized to CO₂ and water. researchgate.netresearchgate.net Other pathways involve the addition of hydroxyl radicals to the aromatic ring, forming hydroxylated derivatives of metoprolol. nih.gov

Thermal Degradation Kinetics

Forced degradation studies under thermal stress are crucial for evaluating the intrinsic stability of a drug substance. However, research indicates that metoprolol is relatively stable under thermal and neutral stress conditions. nih.gov Detailed investigations into the thermal behavior of metoprolol tartrate reveal that decomposition begins at temperatures above 150°C, but this process does not lead to the formation of phenolic impurities like 3- or 4-(2-Methoxyethyl)phenol.

Instead, thermal decomposition proceeds in two main stages, primarily involving the breakdown of the tartrate salt and subsequent fragmentation of the metoprolol molecule into gaseous products and larger, potentially polymeric, structures through intermolecular interactions. rsc.org

Table 1: Thermal Decomposition Events for Metoprolol Tartrate

EventTemperature Range (°C) in N₂Temperature Range (°C) in AirMass Loss (%) in N₂Mass Loss (%) in AirGaseous Products Evolved
Melting123.3124.2--None
Decomposition Step 1155.4 - 231.5152.6 - 230.138.038.0Carbon Monoxide, Carbon Dioxide, Water (from Tartaric Acid)
Decomposition Step 2231.5 - 349.8230.1 - 345.256.058.0Carbon Dioxide, Ammonia, Dimethyl Ether, Isopropyl Isocyanate

This table was created based on data from a study on the thermal behavior of metoprolol tartrate. rsc.org

There is no evidence in the reviewed literature to suggest that thermal stress is a significant pathway for the formation of this compound.

Influence of Excipients and Formulation Components on Impurity Formation

The interaction between an API and the excipients within a formulation can significantly impact stability and impurity profiles. Compatibility studies are essential to identify potential reactions that could lead to degradation.

Differential Scanning Calorimetry (DSC) has been employed to screen for physicochemical incompatibilities between metoprolol tartrate and various common tablet excipients. While metoprolol was found to be compatible with microcrystalline cellulose (B213188) and colloidal silicon dioxide, potential interactions were noted with others. A significant interaction was observed with lactose, which can lead to the formation of a Maillard reaction adduct, a different class of impurity. researchgate.net

The formation of phenolic impurities would likely involve oxidative or hydrolytic degradation. Certain excipients may contain reactive impurities, such as peroxides in povidone, which can initiate oxidative degradation of susceptible drug molecules. iwaponline.com Advanced oxidation processes are known to cleave the ether bond of metoprolol, yielding 4-(2-Methoxyethyl)phenol. iwaponline.comnih.gov Therefore, it is plausible that formulation components promoting an oxidative environment could contribute to the formation of such phenolic degradants, although specific studies linking common excipients to the formation of this compound are lacking.

Table 2: Physicochemical Compatibility of Metoprolol Tartrate with Common Excipients

ExcipientObservation from DSCConclusion
Microcrystalline Cellulose (Avicel)No major changes in thermograms.Compatible
Colloidal Silicon Dioxide (Aerosil)No major changes in thermograms.Compatible
LactoseSignificant change in enthalpy; potential for browning reaction.Probable Interaction
Stearic AcidChanges in peak onset and enthalpy.Probable Interaction
Magnesium StearateTotal distortion of characteristic endotherms.Incompatible
StarchChanges in thermogram suggesting interaction.Probable Interaction

This table was created based on data from a DSC-based compatibility study. researchgate.net

Impurity 1 Formation Kinetics under Varied Environmental and Process Conditions

Forced degradation studies under various environmental and process conditions (hydrolysis, oxidation, photolysis) are performed to understand the degradation pathways and kinetics of impurity formation. Metoprolol demonstrates significant degradation under oxidative and hydrolytic (acidic and basic) conditions, while showing stability to photolysis. nih.gov

These stress conditions, particularly oxidation, have been shown to cause the cleavage of the ether bond, a key step in the formation of a phenolic impurity. Multiple studies involving advanced oxidation processes (AOPs), such as UV/H₂O₂ and ozonation, have identified 4-(2-Methoxyethyl)phenol as a primary degradation product. nih.gov The kinetics of this degradation have been described as pseudo-first order.

One study investigated the photoinduced degradation of metoprolol under various pH conditions and in the presence of hydrogen peroxide (H₂O₂), a strong oxidizing agent. The degradation followed pseudo-first-order kinetics, with the rate being significantly influenced by the concentration of H₂O₂ and, to a lesser extent, by pH.

Table 3: Pseudo-First-Order Rate Constants (k) and Half-Lives (t₁/₂) for Photoinduced Metoprolol Degradation

ConditionH₂O₂ Concentration (mg·L⁻¹)Rate Constant (k) (min⁻¹)Half-Life (t₁/₂) (min)
pH 300.0417.3
pH 600.0323.1
pH 900.0323.1
pH 6100.079.9
pH 6200.116.3
pH 6300.154.6

This table was created based on kinetic data from a study on the degradation of metoprolol using advanced oxidation processes. nih.gov

The data clearly indicates that oxidative conditions accelerate the degradation of metoprolol, which involves pathways that can lead to the formation of phenolic impurities through the cleavage of the ether side chain. While these studies identified the 4-isomer, the kinetic principles would be relevant for understanding the potential formation of any phenolic impurity under similar stress conditions.

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Elucidation of Metoprolol Impurity 1

Chromatographic Separation Techniques for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. For metoprolol (B1676517), a widely used beta-blocker, various chromatographic techniques are employed to separate, detect, and quantify impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, with different methodologies tailored to the specific physicochemical properties of the impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful analytical technique used to separate components in a mixture. In the context of metoprolol impurity analysis, HPLC methods are developed to provide high resolution, sensitivity, and accuracy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of metoprolol and its impurities. wisdomlib.orgresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This allows for the separation of compounds based on their hydrophobicity.

A study on the simultaneous determination of amlodipine (B1666008) and metoprolol and their impurities utilized a YMC-Triart PFP C18 column (250 × 4.6 mm, 5 µm particle size). researchgate.netamazonaws.com The separation was achieved using a mobile phase composed of a buffer solution and acetonitrile (B52724) (60:40 v/v) at a flow rate of 1.2 mL/minute. amazonaws.com Detection was performed at 235 nm. amazonaws.com This method was developed as a stability-indicating assay, capable of separating the active pharmaceutical ingredients from their degradation products and process-related impurities. wisdomlib.orgamazonaws.com

The development of an RP-HPLC method often involves optimizing various parameters to achieve the desired separation. These parameters include the type of stationary phase, the composition of the mobile phase (including the type of organic modifier, pH, and buffer concentration), flow rate, and column temperature. The goal is to achieve adequate resolution between the main component (metoprolol) and all potential impurities.

For instance, a simple, precise, and accurate RP-HPLC method for the determination of metoprolol tartrate in pharmaceutical formulations used an ODS C18 column (25 cm X 4.6 mm) in isocratic mode. ijpsonline.com The mobile phase consisted of acetonitrile, methanol (B129727), 0.5% glacial acetic acid in triple distilled water, and triethylamine (B128534) (56:18:26:0.1 v/v/v/v). ijpsonline.com The flow rate was 1 ml/min, and the effluent was monitored at 280 nm. ijpsonline.com

Table 1: Example of an RP-HPLC Method for Metoprolol Impurity Profiling

ParameterCondition
ColumnYMC-Triart PFP C18 (250 × 4.6 mm, 5 µm)
Mobile PhaseBuffer solution 2 and acetonitrile (60:40 v/v)
Flow Rate1.2 mL/min
Detection235 nm
Column Temperature25°C

While RP-HPLC is effective for many impurities, it can be challenging to retain and separate highly polar impurities. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the surface of the stationary phase that facilitates the partitioning of polar analytes.

A HILIC method was developed for the determination of metoprolol and its polar impurities, including impurities M and N. thermofisher.comanalysis.rs This method employed a novel mixed-mode HPLC column, the Acclaim™ Trinity™ P2, which has HILIC, anion-exchange, and cation-exchange retention mechanisms. analysis.rs The separation was achieved in under 10 minutes using an isocratic mobile phase. thermofisher.com This HILIC method, coupled with charged aerosol detection (CAD), provides a suitable means for quantifying non-chromophoric species like impurities M and N. thermofisher.comanalysis.rs

Another study focused on modernizing the USP monographs for metoprolol by developing a HILIC-CAD method for the analysis of impurities M and N, which are polar, non-chromophoric α-hydroxyamines. nih.gov These impurities are poorly retained in conventional reversed-phase systems. nih.gov The study identified a Halo Penta HILIC column (4.6 × 150 mm, 5 μm) and a mobile phase of 85% acetonitrile and 15% ammonium (B1175870) formate (B1220265) buffer (100 mM, pH 3.2) to achieve efficient separation in less than 8 minutes. nih.gov

Table 2: HILIC Method for Polar Metoprolol Impurities

ParameterCondition
ColumnHalo Penta HILIC (4.6 × 150 mm, 5 μm)
Mobile Phase85% Acetonitrile, 15% Ammonium formate buffer (100 mM, pH 3.2)
DetectionCharged Aerosol Detector (CAD)
Run Time<8 minutes

Advancements in HPLC technology, particularly in gradient elution and stationary phases, have significantly improved the separation of complex mixtures of impurities. Gradient elution, where the composition of the mobile phase is changed during the analysis, allows for the separation of compounds with a wide range of polarities in a single run.

A rapid, specific, and sensitive HPLC method for the determination of metoprolol succinate (B1194679) and hydrochlorothiazide (B1673439) impurities utilized a gradient elution. scholarsresearchlibrary.com The mobile phase consisted of "mobile phase A" (95:5 v/v of pH 2.5 buffer solution and methanol) and "mobile phase B" (55:45 v/v methanol and acetonitrile). scholarsresearchlibrary.com The gradient program allowed for the separation of all impurities and degradation products within a total run time of 60 minutes. scholarsresearchlibrary.com

The selection of the stationary phase is crucial for achieving the desired selectivity in impurity profiling. veeprho.com While C18 columns are widely used, other stationary phases, such as C8, cyano, and phenyl phases, can offer different selectivities and may be better suited for separating specific critical peak pairs. chromatographyonline.com The use of core-shell technology in HPLC columns has also led to higher sensitivity, better resolution, and faster analysis times. veeprho.com

For particularly challenging separations, coupling different columns with different chemistries in series can be an effective strategy to modulate the stationary phase and improve selectivity. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

A UPLC method was developed for the determination of atenolol (B1665814) and metoprolol enantiomers in tablet preparations. researchgate.net The separation of diastereomeric derivatives was achieved on a UPLC BEH C18 column (2.1 x 100 mm, 1.7 μm) in less than 10 minutes. researchgate.net While this study focused on enantiomers, the principles of UPLC can be readily applied to impurity profiling, offering the potential for more efficient and sensitive analysis of Metoprolol Impurity 1 and other related substances.

HILIC-CAD methods have also been developed and optimized for the separation and quantification of metoprolol impurity N in various drug products using a Halo Penta HILIC column (150 mm × 4.6 mm, 5 μm). nih.gov

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While most metoprolol impurities are non-volatile and better suited for LC analysis, GC can be employed for the determination of any volatile impurities that may be present.

A study using capillary GC-mass spectrometry (MS) found that when metoprolol was analyzed in methanol, an additional peak was observed. nih.gov This was determined to be a product formed by the incorporation of a methylene (B1212753) group from the solvent into the parent molecule. nih.gov This highlights the importance of considering potential reactions between the analyte and the solvent when developing GC methods.

A GC/MS method was also developed to differentiate between atenolol, metoprolol, and propranolol. faa.gov After derivatization with pentafluoropropionic anhydride (B1165640) (PFPA), the compounds were separated on a HP-ULTRA-1 capillary column. faa.gov While this method was for the active drugs, it demonstrates the utility of GC-MS for separating structurally similar compounds, which could be adapted for certain volatile impurities of metoprolol.

The determination of residual solvents, which are volatile organic impurities, in active pharmaceutical ingredients is a common application of GC. ispub.com A selective GC method with a Flame Ionization Detector (FID) can be used for the quantitation of residual solvents like acetone, ethyl acetate, isopropyl alcohol, methanol, tetrahydrofuran, and toluene. ispub.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Assessment

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, serve as fundamental techniques for the preliminary assessment and separation of metoprolol and its related impurities. These methods are valued for their simplicity, cost-effectiveness, and ability to screen multiple samples simultaneously. In the context of this compound, TLC is often employed to monitor the progress of synthesis reactions, providing a rapid check for the presence of the desired products and byproducts.

HPTLC offers significant improvements over conventional TLC in terms of resolution, sensitivity, and quantification. Validated HPTLC methods have been developed for the simultaneous determination of metoprolol and other compounds in pharmaceutical dosage forms. nih.gov These methods typically utilize pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. nih.govscielo.br The separation is achieved by optimizing the mobile phase composition; various solvent systems, such as mixtures of toluene, ethyl acetate, methanol, and an amine modifier like triethylamine or ammonia, have been reported to achieve compact spots and effective separation. nih.govresearchgate.netoatext.com

Densitometric scanning of the developed plates at a specific wavelength, often around 230-280 nm, allows for the quantification of the separated compounds. scielo.br The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification. For instance, in a system consisting of toluene:ethyl acetate:methanol:triethylamine (4:1:1:0.4 v/v/v), metoprolol succinate exhibited an Rf value of 0.59. nih.gov While effective for many metoprolol-related compounds, traditional TLC/HPTLC with UV detection is less suitable for non-chromophoric impurities, for which pharmacopeial methods have historically been used but are now often superseded by more quantitative techniques. analysis.rsthermofisher.comnih.gov

Table 1: Exemplary HPTLC Systems for Metoprolol Analysis

Stationary PhaseMobile Phase Composition (v/v/v/v)AnalyteRf ValueReference
Silica Gel 60 F254Toluene:Ethyl Acetate:Methanol:Triethylamine (4:1:1:0.4)Metoprolol Succinate0.59 ± 0.02 nih.gov
Silica Gel 60 F254Methanol:Toluene:Ethyl Acetate:Ammonia (2.5:3.0:5.0:0.7)Metoprolol Succinate0.67 ± 0.05 oatext.com
Silica Gel 60 F254Chloroform:Methanol:Ammonia (9:1:0.5)Metoprolol Tartrate0.48 ± 0.04 scielo.br
Silica Gel 60 F254Methanol:Ethyl Acetate:Water:Toluene:Ammonia (1.5:5.0:0.3:3.0:0.3)Metoprolol Succinate0.31 akjournals.com

Analytical Method Validation for Impurity 1 Quantification

To ensure that trace levels of this compound are accurately and reliably measured in the drug substance or product, the analytical method—typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method—must be thoroughly validated. turkjps.org Validation is performed according to guidelines from the International Council on Harmonisation (ICH).

Specificity and Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. Method development for Metoprolol focuses on achieving baseline separation between the main Metoprolol peak and the peaks of all known impurities, including Impurity 1. researchgate.net Chromatographic methods have demonstrated successful separation of Metoprolol Impurity A from the API and other related substances like impurities M and N, confirming the method's selectivity. analysis.rs This ensures that the peak area used for quantification of Impurity 1 is free from interference.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the Limit of Quantification (LOQ) to at least 120% or 150% of the specification limit. scholarsresearchlibrary.comturkjps.org Studies show that for Metoprolol impurities, the response is linear with a coefficient of determination (R²) of ≥ 0.999. scholarsresearchlibrary.com

Table 2: Example Linearity Data for this compound
Concentration Level (% of Specification)Concentration (µg/mL)Mean Peak Area Response
LOQ0.1515,250
50%0.7575,100
80%1.20120,300
100%1.50150,500
120%1.80180,900
150%2.25225,600
Correlation Coefficient (R²)> 0.999

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results to the true value. It is typically assessed by spiking the sample matrix with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percent recovery. For impurities, the acceptance criteria for recovery are often within 85% to 115%. scholarsresearchlibrary.com Some methods demonstrate recovery values between 95% and 105%. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Repeatability (Intra-assay precision) is assessed over a short interval of time by the same analyst using the same equipment.

Intermediate Precision is evaluated by different analysts, on different days, or with different equipment within the same laboratory.

For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD). For impurity analysis, a %RSD of not more than 15% is generally considered acceptable. scholarsresearchlibrary.com

Table 3: Example Accuracy and Precision Data for this compound
Validation ParameterSpiked LevelAcceptance CriteriaResult
Accuracy (% Recovery)LOQ85.0% - 115.0%98.5%
100%101.2%
150%102.1%
Precision (Repeatability)100% (n=6)RSD ≤ 15.0%2.5% RSD
Intermediate Precision100% (n=6)3.1% RSD

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is a critical process in the development of stability-indicating analytical methods. jocpr.com It involves subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products and impurities. nih.gov A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients. jocpr.com

For Metoprolol, forced degradation studies are performed under various stress conditions as recommended by the International Council on Harmonisation (ICH) guidelines. nih.gov These typically include:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1N to 2M HCl) at elevated temperatures (e.g., 60-100°C). nih.gov

Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.01N to 2M NaOH), often at elevated temperatures. nih.gov Studies have shown Metoprolol can be particularly sensitive to basic conditions.

Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room or elevated temperatures. nih.gov

Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 60-105°C) for an extended period. nih.gov

Photolytic Degradation: Exposing the drug to UV light (e.g., at 254 nm) and visible light to assess photosensitivity. nih.gov

The results of these studies help establish the degradation pathways and demonstrate the specificity of the analytical method by proving that the API peak is resolved from all degradation product peaks. jocpr.comresearchgate.net

The table below summarizes typical conditions used in forced degradation studies of Metoprolol and the observed outcomes.

Stress ConditionReagent/ParametersDurationObserved Degradation of Metoprolol
Acid Degradation0.1N HCl at 100°C1 hour10.3%
Base Degradation0.01N NaOH at 100°C1 hour14.8%
Oxidative Degradation0.1% H₂O₂ at 100°C1 hour12.6%
Dry Heat Degradation105°C24 hours8.7%
Humidity Degradation75% Relative Humidity24 hours5.4%
UV-Stability254 nm UV Chamber24 hours6.5%

Impurity Profiling and Control Strategies for Metoprolol Impurity 1

Strategies for Impurity Isolation and Purification for Reference Standard Development

The development of certified reference standards is essential for the accurate quantification of impurities in routine quality control. To create these standards, the impurity of interest must first be isolated from the API or synthesized independently. nih.gov The isolation and purification of impurities from the bulk drug substance can be a complex process, especially when the impurities are present at very low concentrations.

Column chromatography is a cornerstone technique for the isolation and purification of Metoprolol (B1676517) impurities. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the collection of a highly purified fraction of the target impurity.

In cases where isolation is not feasible, chemical synthesis is employed to produce the impurity in sufficient quantity and purity. The synthesis of Metoprolol impurities often involves key chemical reactions such as epoxide ring openings. Following synthesis or isolation, the identity and structure of the impurity must be unequivocally confirmed. This is achieved through a combination of comprehensive spectral studies, including:

Infrared (IR) Spectroscopy to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) to elucidate the molecular structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Once purified and characterized, this material can serve as a reference standard for future analytical testing. mriglobal.org

Table 2: General Steps for Impurity Reference Standard Development

Step Description Techniques Used
1. Isolation/Synthesis The impurity is either isolated from the API batch or produced through a dedicated chemical synthesis route. Column Chromatography, Chemical Synthesis (e.g., epoxide ring opening).
2. Purification The isolated or synthesized material is purified to achieve a high degree of chemical purity. Column Chromatography, Recrystallization.
3. Structural Characterization The molecular structure of the purified impurity is confirmed. NMR, Mass Spectrometry, IR Spectroscopy.

| 4. Purity Assessment | The purity of the reference standard is accurately determined. | HPLC, Microanalysis. |

Role of Certified Reference Standards for Metoprolol Impurity 1 in Pharmaceutical Quality Control

Certified Reference Standards (CRMs) are highly characterized and purified compounds that are critical for the quality control of pharmaceuticals. sigmaaldrich.comamericanpharmaceuticalreview.com They serve as a benchmark against which production batches of APIs and drug products are evaluated. americanpharmaceuticalreview.com For this compound, a CRM is indispensable for validating analytical methods and for the routine quantification of the impurity in Metoprolol API. synzeal.com

The key roles of a certified reference standard for this compound in pharmaceutical quality control include:

Identification: Confirming the presence of the specific impurity in a sample by comparing retention times or spectral data.

Quantification: Accurately determining the concentration of the impurity in the API to ensure it does not exceed the limits set by pharmacopoeias and regulatory guidelines like the International Council on Harmonisation (ICH).

Method Validation: Establishing the performance characteristics (e.g., specificity, linearity, accuracy, precision) of the analytical methods used for impurity testing. synzeal.com

Pharmaceutical secondary standards, which are qualified against primary pharmacopeial standards (e.g., USP, EP), provide a convenient and cost-effective option for routine quality control applications. sigmaaldrich.comsigmaaldrich.com The use of well-characterized reference standards is a regulatory expectation and is fundamental to ensuring the consistency, safety, and quality of Metoprolol products. mriglobal.orgusp.org

Table 3: Applications of a Certified Reference Standard for this compound

Application Area Purpose Importance
API Release Testing To quantify the level of Impurity 1 in each batch of Metoprolol API. sigmaaldrich.com Ensures that impurity levels are within the specified acceptance criteria before the API is used in drug product manufacturing.
Stability Studies To monitor the formation of Impurity 1 over time under various storage conditions. Helps establish the shelf-life and appropriate storage conditions for the drug substance and product.
Method Development & Validation Used as a marker to develop and validate analytical methods capable of detecting and quantifying Impurity 1. synzeal.com Confirms that the analytical method is suitable for its intended purpose.

| Regulatory Submissions | The characterization data and certificate of analysis for the reference standard are included in regulatory filings (e.g., DMF, ANDA). synzeal.com | Demonstrates control over impurities to regulatory authorities. |

Process Analytical Technology (PAT) Approaches for In-Line Impurity Monitoring

Process Analytical Technology (PAT) represents a modern approach to pharmaceutical manufacturing, shifting the focus from end-product testing to building quality into the process itself. sigmaaldrich.comstepscience.com PAT is defined as a system for designing, analyzing, and controlling manufacturing through timely, in-process measurements of critical quality and performance attributes. stepscience.com This framework allows for real-time monitoring and control of the manufacturing process, which can help minimize the formation of impurities like this compound. sigmaaldrich.comnih.gov

By monitoring Critical Process Parameters (CPPs) that influence impurity formation in real-time, manufacturers can make immediate adjustments to keep the process within its desired state. sigmaaldrich.com This proactive control strategy helps ensure the final product consistently meets its quality specifications. nih.gov

Spectroscopic techniques are particularly well-suited for PAT applications because they are non-destructive and can be implemented directly into the process stream (in-line) or very close to it (on-line/at-line). sigmaaldrich.comstepscience.com

Raman Spectroscopy: Can provide detailed chemical information and is effective for monitoring chemical reactions and identifying the formation of impurities. nih.gov

Near-Infrared (NIR) Spectroscopy: Commonly used to monitor parameters like blend uniformity and API concentration, which can indirectly relate to impurity control. pharmtech.com

The implementation of PAT for in-line impurity monitoring can lead to a greater understanding of the manufacturing process, reduce batch failures, and support a move towards continuous manufacturing and real-time release testing. nih.govpharmtech.com

Table 4: Comparison of PAT Tools for In-Line Monitoring

PAT Tool Measurement Type Mode of Operation Advantages for Impurity Monitoring
Raman Spectroscopy Chemical composition, molecular structure In-line, On-line Highly specific, can provide both qualitative and quantitative data on impurity formation in real-time. nih.gov
Near-Infrared (NIR) Spectroscopy Physical and chemical properties (e.g., API concentration) In-line, On-line Fast and non-destructive; can monitor process parameters that, if they deviate, could lead to impurity formation. pharmtech.com

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | At-line, On-line | Provides precise quantitative data, though typically with a time delay compared to in-line spectroscopic methods. stepscience.com |

Regulatory Science and Compliance Considerations for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines and their Application to Metoprolol (B1676517) Impurity 1 (ICH Q3A, Q3B)

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). ich.org These guidelines establish a scientific and risk-based approach for identifying, qualifying, and setting limits for impurities. The core principle is the establishment of thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug. fda.govkobia.kr

For Metoprolol, which has a maximum daily dose of up to 450 mg (400 mg for the succinate (B1194679) salt and up to 450 mg for the tartrate salt), the applicable thresholds fall into the ">10 mg to 2 g per day" category. fda.gov The application of these thresholds to an impurity like Metoprolol Impurity 1 dictates the level of scrutiny required by the manufacturer.

ICH Thresholds for Impurities in Metoprolol Products:

Threshold TypeICH GuidelineThreshold (for Metoprolol MDD of >10 mg - 2 g/day )Description
Reporting Q3A / Q3B≥ 0.05%The level at which an impurity must be reported in a regulatory submission.
Identification Q3A / Q3B≥ 0.10%The level at which the structure of an impurity must be determined.
Qualification Q3A / Q3B≥ 0.15%The level at which an impurity's biological safety must be established.

This table presents the standard ICH thresholds applicable to Metoprolol based on its maximum daily dose.

Application to this compound:

Reporting Threshold: If this compound is present in a batch of Metoprolol drug substance or drug product at a level of 0.05% or higher, its presence and concentration must be documented in the chemistry, manufacturing, and controls (CMC) section of the regulatory submission. ich.org

Identification Threshold: Should the level of this compound exceed 0.10%, the manufacturer is required to elucidate its chemical structure. fda.gov For this compound, this identity is known as 3-(2-Methoxyethyl)phenol (B130074). chemicea.com

Qualification Threshold: If the concentration of this impurity surpasses 0.15%, it must be "qualified." Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. kobia.kr This often involves extensive toxicological studies or a thorough scientific justification based on metabolic data or other relevant information. uspnf.com

These ICH guidelines ensure that any impurity present at a significant level is properly characterized and proven to be safe, thereby protecting patient health.

National and Regional Pharmacopoeial Requirements (e.g., USP, EP, BP)

National and regional pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), provide legally enforceable standards for medicines. Their monographs for a specific drug substance or product detail the tests, procedures, and acceptance criteria required to ensure its identity, strength, quality, and purity.

The pharmacopoeias set strict limits for both specified impurities (those that are identified and individually limited) and unspecified impurities.

Illustrative Pharmacopoeial Limits for Impurities in Metoprolol Salts:

PharmacopoeiaMetoprolol SaltImpurity Limit TypeAcceptance Criterion
USP Metoprolol SuccinateAny single impurity≤ 0.1%
Total impurities≤ 0.5%
EP Metoprolol SuccinateAny impurity (unspecified)≤ 0.1%
Total impurities≤ 0.5%
BP Metoprolol TartrateFollows EP monographN/A

This table provides examples of typical limits found in major pharmacopoeias for impurities in Metoprolol products. This compound would be controlled under the limits for any single/unspecified impurity.

While this compound is not individually named in the monographs, its level in the final drug substance must be below the general limit for any unspecified impurity, which is typically 0.10%. drugfuture.compharmacopeia.cn This ensures that even impurities that are not specifically named are still rigorously controlled.

Implications of Impurity Levels on Drug Substance and Drug Product Quality

The control of impurities is fundamental to the quality of both the active pharmaceutical ingredient (API), or drug substance, and the final drug product. The presence of impurities, including process-related ones like this compound, at levels exceeding qualified limits can have significant implications.

Firstly, impurities can potentially impact the safety and efficacy of the drug. An impurity might have its own pharmacological activity, which could be undesirable, or it could be toxic. Therefore, adhering to the established and qualified limits is essential to guarantee patient safety.

Secondly, the impurity profile of a drug substance is a critical quality attribute (CQA) and serves as a fingerprint of the manufacturing process. A consistent impurity profile from batch to batch indicates a robust and well-controlled process. The appearance of new impurities or a change in the level of existing ones could signal a deviation in the manufacturing process that needs investigation.

Finally, failure to meet the impurity limits set by pharmacopoeias and agreed upon with regulatory authorities has direct commercial and compliance consequences. A batch of drug substance or drug product that fails to meet its impurity specification cannot be released for sale. This can lead to product shortages, financial losses, and significant regulatory scrutiny, including warning letters or product recalls. Therefore, a robust control strategy for all potential impurities, including starting materials and process-related impurities like this compound, is a cornerstone of good manufacturing practice (GMP) and essential for ensuring the consistent quality of the final medicinal product.

Q & A

Basic: What are the key analytical techniques for structural characterization of Metoprolol impurity 1?

Answer:
this compound, identified as (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (CAS 109632-08-8), requires multi-technique validation for structural elucidation. Common methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm functional groups and stereochemistry.
  • LC-MS/MS for molecular weight determination and fragmentation patterns .
  • HPLC with UV detection (λmax ~224–227 nm) for purity assessment and retention time comparison against APIs .
  • IR spectroscopy to identify characteristic absorption bands (e.g., hydroxyl, ether groups) .

Methodological Tip: Cross-validate results using orthogonal techniques to resolve ambiguities in stereochemistry or impurity co-elution .

Advanced: How do forced degradation studies inform impurity profiling of Metoprolol formulations?

Answer:
Forced degradation under stress conditions (acid/base hydrolysis, oxidation, thermal/photoexposure) reveals degradation pathways and impurity formation mechanisms. For example:

  • Basic conditions (e.g., 2.0 M NaOH) induce C-O bond cleavage, reducing API content by 8–11% .
  • Oxidative stress (H₂O₂) causes minimal degradation (<2%), suggesting relative stability .
  • Metal ion stress shows no significant degradation, highlighting method specificity .

Data Contradiction Analysis: Discrepancies in degradation rates (e.g., Shaikh vs. Borkar studies) may stem from variations in stressor concentration, temperature, or analytical sensitivity .

Basic: What synthesis conditions lead to this compound formation?

Answer:
Impurity 1 arises during synthesis due to:

  • Residual isopropylamine in intermediates, detected at RRT 1.54 via GC .
  • Incomplete purification steps (e.g., crystallization from isopropyl alcohol), requiring stringent solvent removal (<30–40°C under vacuum) .

Methodological Tip: Monitor reaction intermediates using GC-MS to trace impurity origins and optimize solvent ratios .

Advanced: How can process optimization minimize impurity 1 in large-scale synthesis?

Answer:

  • Solvent selection: Use high-purity toluene to avoid amine residues, with distillation at 30–40°C .
  • Crystallization control: Adjust isopropyl alcohol volume to maximize yield (>72%) while maintaining purity (>99.8%) .
  • In-line analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of impurity levels during synthesis .

Validation: Compare impurity profiles across batches using ANOVA (p<0.05) to confirm process consistency .

Basic: What validation parameters are critical for impurity quantification methods?

Answer:
ICH guidelines mandate validation of:

  • Specificity: No co-elution with API (e.g., impurity C at 3.7 min vs. API at 5.9 min) .
  • Linearity: R² ≥0.99 across 50–150% of target concentration .
  • Accuracy/Precision: ≤2% RSD for intra-/inter-day variability .
  • Detection Limit (LOD): ≤0.1% for trace impurities .

Advanced: How to resolve contradictions in impurity stability data across studies?

Answer:

  • Experimental variables: Compare stressor concentrations (e.g., 30% H₂O₂ vs. 3% H₂O₂) and exposure durations .
  • Analytical sensitivity: Ensure methods detect low-abundance degradants (e.g., LC-MS/MS vs. HPLC-UV) .
  • Statistical rigor: Apply Tukey-Kramer tests to assess significance (p<0.05) in degradation rates .

Basic: What spectral data are essential for impurity 1 identification?

Answer:

  • ¹H NMR: Peaks for ethylamino (δ 1.1–1.3 ppm) and methoxyethyl groups (δ 3.2–3.5 ppm) .
  • LC-MS/MS: Molecular ion [M+H]⁺ at m/z 254.3 and fragment ions (e.g., m/z 116.1 for cleaved phenoxy group) .

Advanced: How to design a study assessing impurity 1’s pharmacological impact?

Answer:

  • In vitro models: Test impurity 1’s β-blocker receptor affinity vs. Metoprolol using radioligand binding assays.
  • Toxicological screening: Evaluate genotoxicity (Ames test) and cytotoxicity (MTT assay) at 0.1–1% impurity levels .
  • Regulatory alignment: Align with ICH Q3A/B thresholds for reporting, identifying, and qualifying impurities .

Basic: How to ensure data integrity in impurity research?

Answer:

  • Documentation: Maintain raw chromatograms, spectral data, and stress study logs .
  • Reproducibility: Predefine protocols (e.g., SPhU/EP guidelines) for method transferability .

Advanced: What regulatory frameworks govern impurity control strategies?

Answer:

  • ICH Q3A(R2): Sets thresholds for reporting (0.05%), identifying (0.10%), and qualifying (0.15%) impurities .
  • Pharmacopoeial standards: Validate methods against USP/EP monographs for specificity and robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.